molecular formula C11H20N4O2 B2591635 Tert-butyl (cis-4-azidocyclohexyl)carbamate CAS No. 247568-84-9

Tert-butyl (cis-4-azidocyclohexyl)carbamate

Cat. No. B2591635
M. Wt: 240.307
InChI Key: NKTAICGRBGCICF-DTORHVGOSA-N
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Description

Tert-butyl (cis-4-azidocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds like tert-butyl carbamates has been studied extensively. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated . Another study reported on the ketoreductase-assisted synthesis of chiral selective tert-butyl carbamates .


Molecular Structure Analysis

The molecular structure of similar compounds like tert-butyl carbamate has been analyzed. It has a molecular weight of 117.1463 and its IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-butyl carbamates have been studied. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Physical And Chemical Properties Analysis

Tert-butyl (cis-4-azidocyclohexyl)carbamate has a molecular weight of 240.307. Similar compounds like tert-butyl carbamate have a molecular weight of 117.1463 .

Scientific Research Applications

Synthesis Applications

Tert-butyl (cis-4-azidocyclohexyl)carbamate plays a significant role in the synthesis of various chemical compounds. For instance, Gómez-Sánchez et al. (2007) demonstrated its use in synthesizing 7-azabicyclo[2.2.1]heptane derivatives, highlighting its utility in the total synthesis of epibatidine, a potent analgesic (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007). Additionally, Lebel and Leogane (2005) employed tert-butyl carbamate in a one-pot Curtius rearrangement process, demonstrating its efficiency in synthesizing protected amines (Lebel & Olivier Leogane, 2005).

Characterization and Reactivity Studies

The characterization and reactivity of tert-butyl (cis-4-azidocyclohexyl)carbamate have been explored in various studies. For example, Bouteiller-Prati et al. (1983) investigated its reaction products through halogenation processes, providing insights into its structural and reactivity characteristics (Bouteiller-Prati, Jean-Claude Bouteiller, & Aycard, 1983). In another study, Gordillo et al. (1992) conducted a conformational analysis of tert-butylsulfonyl-substituted cyclohexanes and dioxanes, contributing to the understanding of its structural behavior (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).

Applications in Biological Studies

The compound has also found applications in biological contexts. Wilson and Lippard (2011) synthesized new platinum(IV) complexes using tert-butyl carbamate, investigating their cytotoxicity and biological activity, indicating its potential in medical research (Wilson & S. Lippard, 2011). Additionally, Ober et al. (2004) reported on its use as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, emphasizing its significance in nucleotide synthesis (Ober, Marsch, Harms, & Carell, 2004).

Environmental and Sensory Applications

In the environmental and sensory fields, McGovern et al. (1990) found that tert-butyl carbamate derivatives, such as tert-butyl cyclohexyl acetate, played a role in the attraction of the Mediterranean fruit fly, demonstrating its application in entomology (McGovern, Warthen, & Cunningham, 1990).

properties

IUPAC Name

tert-butyl N-(4-azidocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-4-6-9(7-5-8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTAICGRBGCICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217382
Record name 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (cis-4-azidocyclohexyl)carbamate

CAS RN

247568-84-9
Record name 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Citations

For This Compound
1
Citations
D Brahmaiah, AKD Bhavani, P Aparna, NS Kumar… - Molecules, 2022 - mdpi.com
Three series of our lead CLK1 inhibitor DB18 have been designed, synthetized and tested against CLKs and DYRK1A kinases. Their cytotoxicity was subsequently measured on seven …
Number of citations: 12 www.mdpi.com

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